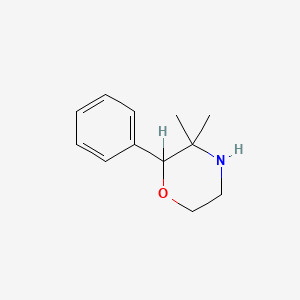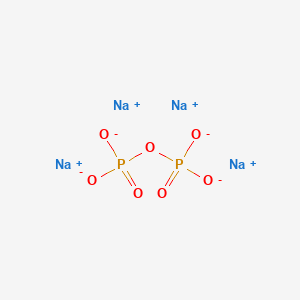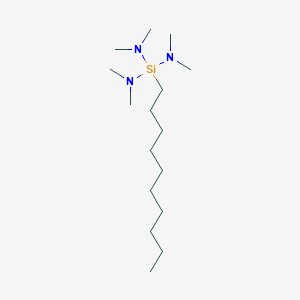
3,3-Dimethyl-2-phenylmorpholine
Overview
Description
3,3-Dimethyl-2-phenylmorpholine is a heterocyclic organic compound that belongs to the morpholine family. It features a morpholine ring substituted with two methyl groups at the 3-position and a phenyl group at the 2-position.
Mechanism of Action
Target of Action
3,3-Dimethyl-2-phenylmorpholine is a derivative of phenylmorpholine . Most compounds in this class act as releasers of monoamine neurotransmitters and have stimulant effects . Some also act as agonists at serotonin receptors .
Mode of Action
Based on the known actions of similar compounds, it likely interacts with its targets (monoamine neurotransmitters and serotonin receptors) to produce changes in the central nervous system . This interaction could potentially lead to an increase in the release of these neurotransmitters, resulting in stimulant effects .
Biochemical Pathways
Given its potential role as a monoamine neurotransmitter releaser and serotonin receptor agonist, it may influence pathways related to these neurotransmitters . These pathways play crucial roles in mood regulation, arousal, and other cognitive functions.
Pharmacokinetics
Similar compounds are known to be well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in urine .
Result of Action
Based on the known effects of similar compounds, it likely results in increased levels of monoamine neurotransmitters and activation of serotonin receptors . This could potentially lead to changes in mood, arousal, and other cognitive functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of many drugs. It’s important to note that factors such as temperature, humidity, and individual health status can potentially affect the pharmacokinetics and pharmacodynamics of many drugs .
Biochemical Analysis
Biochemical Properties
3,3-Dimethyl-2-phenylmorpholine plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter release. It interacts with various enzymes and proteins, including monoamine oxidase and catechol-O-methyltransferase. These interactions lead to the inhibition of neurotransmitter degradation, resulting in increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin. The compound also binds to monoamine transporters, promoting the release of these neurotransmitters into the synaptic cleft .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways by increasing the availability of neurotransmitters, which in turn affects gene expression and cellular metabolism. In neuronal cells, the compound enhances synaptic transmission and promotes neuroplasticity. Additionally, it has been observed to modulate the activity of various ion channels, further influencing cellular excitability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to monoamine transporters, inhibiting their reuptake function and leading to an accumulation of neurotransmitters in the synaptic cleft. This results in prolonged neurotransmitter signaling. The compound also inhibits the activity of monoamine oxidase, preventing the breakdown of neurotransmitters. These combined actions enhance neurotransmitter availability and signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that prolonged exposure to the compound can lead to sustained increases in neurotransmitter levels, with potential implications for neuroplasticity and cognitive function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits stimulant effects, enhancing locomotor activity and cognitive performance. At higher doses, it can induce adverse effects such as hyperactivity, anxiety, and neurotoxicity. Threshold effects have been observed, with a narrow therapeutic window between beneficial and toxic doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with monoamine oxidase and catechol-O-methyltransferase, influencing neurotransmitter levels. The compound also affects metabolic flux, altering the levels of key metabolites involved in neurotransmitter synthesis and degradation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins, facilitating its uptake and accumulation in target tissues. The compound exhibits a high affinity for neuronal tissues, where it exerts its pharmacological effects. Its distribution is influenced by factors such as blood-brain barrier permeability and tissue-specific expression of transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in synaptic vesicles and cytoplasmic compartments of neuronal cells. This localization is mediated by specific targeting signals and post-translational modifications that direct the compound to its site of action. The subcellular distribution of the compound influences its efficacy in modulating neurotransmitter release and signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-2-phenylmorpholine typically involves the reaction of 2-phenylmorpholine with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethyl-2-phenylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3,3-Dimethyl-2-phenylmorpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of materials with specific chemical properties.
Comparison with Similar Compounds
- 2-Phenylmorpholine
- 3,4-Dimethyl-2-phenylmorpholine
- 2-Phenyl-3-methylmorpholine
- 2-Phenyl-5-methylmorpholine
Comparison: 3,3-Dimethyl-2-phenylmorpholine is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. Compared to other phenylmorpholine derivatives, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
3,3-dimethyl-2-phenylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-12(2)11(14-9-8-13-12)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWYXLVYEOEEEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OCCN1)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90906047 | |
| Record name | 3,3-Dimethyl-2-phenylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90906047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1013-66-7 | |
| Record name | Morpholine, 3,3-dimethyl-2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001013667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Dimethyl-2-phenylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90906047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,7-dihydro-9H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B6590254.png)

![3-[3-(3-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B6590270.png)


![(3H-Imidazo[4,5-b]pyridin-6-yl)methanol](/img/structure/B6590296.png)
